2-[(4,6-Dimethylquinazolin-2-yl)amino]quinazolin-4-ol
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for WAY-323400 involve multiple steps. The synthesis typically starts with the preparation of the benzoxazolone core, followed by the introduction of the piperazine moiety and the sulfonyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
WAY-323400 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
WAY-323400 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a reference compound in analytical studies.
Biology: It is used to study the inhibition of DNA polymerase III and its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic effects in treating transthyretin amyloidosis and other related conditions.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of WAY-323400 involves its interaction with specific molecular targets and pathways. As a DNA polymerase III inhibitor, it binds to the enzyme and prevents it from catalyzing the synthesis of DNA. This inhibition can lead to the disruption of cellular processes that depend on DNA replication. Additionally, as an inhibitor of transthyretin amyloidosis, it prevents the aggregation of transthyretin proteins, which can form amyloid fibrils and cause disease .
Comparison with Similar Compounds
WAY-323400 can be compared with other similar compounds, such as:
WAY-316606: Another compound with similar inhibitory effects on DNA polymerase III.
Properties
CAS No. |
263746-97-0 |
---|---|
Molecular Formula |
C18H15N5O |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
2-[(4,6-dimethylquinazolin-2-yl)amino]-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H15N5O/c1-10-7-8-15-13(9-10)11(2)19-17(21-15)23-18-20-14-6-4-3-5-12(14)16(24)22-18/h3-9H,1-2H3,(H2,19,20,21,22,23,24) |
InChI Key |
COGBXCSQGWUIQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NC4=CC=CC=C4C(=O)N3)C |
Origin of Product |
United States |
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